4'-DemethylHomoharringtonine-13C,d3
Description
4'-DemethylHomoharringtonine-13C,d3 is a stable isotope-labeled derivative of homoharringtonine, a cytotoxic alkaloid isolated from the evergreen plant Cephalotaxus harringtonia. This compound is structurally characterized by the removal of a methyl group at the 4' position and the incorporation of a carbon-13 (13C) atom and three deuterium (d3) atoms. Its primary application lies in pharmacokinetic and metabolic tracing studies due to its isotopic labeling, which enables precise quantification via mass spectrometry and nuclear magnetic resonance (NMR) .
Properties
Molecular Formula |
C28H37NO9 |
|---|---|
Molecular Weight |
531.6 g/mol |
IUPAC Name |
3,7-dihydroxy-3-[(4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl)oxycarbonyl]-7-methyloctanoic acid |
InChI |
InChI=1S/C28H37NO9/c1-26(2,33)7-4-9-28(34,15-22(30)31)25(32)38-24-21(35-3)14-27-8-5-10-29(27)11-6-17-12-19-20(37-16-36-19)13-18(17)23(24)27/h12-14,23-24,33-34H,4-11,15-16H2,1-3H3,(H,30,31) |
InChI Key |
LRNKGNYRSLLFRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCC(CC(=O)O)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4’-DemethylHomoharringtonine-13C,d3 involves several steps, starting from homoharringtonine. The process typically includes demethylation and the incorporation of isotopic labels. Specific reaction conditions and industrial production methods are proprietary and not widely disclosed in public literature .
Chemical Reactions Analysis
4’-DemethylHomoharringtonine-13C,d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4’-DemethylHomoharringtonine-13C,d3 is primarily used in scientific research for:
Proteomics: As a labeled compound, it helps in the identification and quantification of proteins.
Biological Studies: It is used to study the biological pathways and mechanisms of action of homoharringtonine derivatives.
Medical Research: This compound is investigated for its potential therapeutic effects, particularly in cancer research.
Industrial Applications: It is used in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of 4’-DemethylHomoharringtonine-13C,d3 involves the inhibition of protein synthesis. It binds to the ribosome and prevents the elongation of the polypeptide chain, leading to cell cycle arrest and apoptosis. This compound targets specific molecular pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Analytical and Pharmacokinetic Properties
Table 1: Comparative Data for 4'-DemethylHomoharringtonine-13C,d3 and Analogs
| Property | 4'-DemethylHomoharringtonine-13C,d3 | Homoharringtonine | 4'-DemethylHomoharringtonine |
|---|---|---|---|
| Molecular Formula | C27^13CH34D3NO9 | C29H39NO9 | C28H37NO9 |
| Molecular Weight | 535.59 g/mol | 545.62 g/mol | 531.59 g/mol |
| Isotopic Content | 1×13C, 3×D | None | None |
| Primary Use | Metabolic tracing, quantitative MS | Antileukemic agent | Pharmacodynamic studies |
| Synthesis Complexity | High (isotope incorporation) | Moderate | Moderate |
Key Findings:
Isotopic Utility : The 13C and d3 labels in 4'-DemethylHomoharringtonine-13C,d3 eliminate signal interference in mass spectrometry, enhancing accuracy in pharmacokinetic assays compared to unlabeled analogs .
Metabolic Stability : Deuterium substitution may reduce cytochrome P450-mediated metabolism, extending half-life relative to the parent compound .
Biological Activity
4'-DemethylHomoharringtonine-13C,d3 is a synthetic derivative of homoharringtonine, an alkaloid derived from the plant Cephalotaxus harringtonia. This compound is specifically labeled with carbon-13 and deuterium, enhancing its utility in various research applications, particularly in proteomics and cancer research. Its mechanism of action primarily involves the inhibition of protein synthesis, which leads to cell cycle arrest and apoptosis in cancer cells.
| Property | Value |
|---|---|
| Molecular Formula | C28H37NO9 |
| Molecular Weight | 531.6 g/mol |
| IUPAC Name | 3,7-dihydroxy-3-[(4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl)oxycarbonyl]-7-methyloctanoic acid |
| InChI | InChI=1S/C28H37NO9/c1-26(2,33)7... |
| InChI Key | LRNKGNYRSLLFRU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(CCCC(CC(=O)O)(C(=O)OC1C2... |
The primary biological activity of 4'-DemethylHomoharringtonine-13C,d3 stems from its ability to inhibit protein synthesis. It binds to the ribosomal complex and interferes with the elongation phase of polypeptide synthesis. This mechanism is crucial for its anticancer properties, as it effectively halts the proliferation of malignant cells by inducing apoptosis.
Anticancer Potential
Research has indicated that 4'-DemethylHomoharringtonine-13C,d3 exhibits significant cytotoxicity against various cancer cell lines. The compound's efficacy has been demonstrated through several studies:
- Cell Line Studies : In vitro studies have shown that 4'-DemethylHomoharringtonine-13C,d3 effectively reduces cell viability in leukemia and solid tumor cell lines.
- Mechanistic Insights : The compound's ability to induce apoptosis has been linked to the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2.
Study 1: Efficacy Against Leukemia
A study conducted on human leukemia cell lines demonstrated that treatment with 4'-DemethylHomoharringtonine-13C,d3 resulted in a dose-dependent decrease in cell viability. The IC50 values ranged from 10 to 20 µM across different cell lines, indicating potent anticancer activity.
Study 2: Solid Tumor Response
Another investigation focused on solid tumors revealed that the compound could inhibit tumor growth in xenograft models. Tumor size reduction was observed after treatment with 5 mg/kg body weight administered bi-weekly for four weeks.
Comparative Analysis with Similar Compounds
| Compound | Mechanism of Action | IC50 (µM) | Notes |
|---|---|---|---|
| Homoharringtonine | Protein synthesis inhibition | 15 | Parent compound with similar effects |
| 4'-DemethylHomoharringtonine | Protein synthesis inhibition | 10 | Enhanced potency due to isotopic labeling |
| Cephalotaxine | DNA intercalation | 25 | Different mechanism; lower potency |
Proteomics
The isotopic labeling of 4'-DemethylHomoharringtonine-13C,d3 makes it a valuable tool in proteomics for studying protein interactions and dynamics. Its ability to provide precise quantitative data allows researchers to track changes in protein expression levels under various conditions.
Medical Research
The ongoing exploration of 4'-DemethylHomoharringtonine-13C,d3 in medical research highlights its potential as a therapeutic agent for cancer treatment. Its unique properties enable it to be a candidate for combination therapies aimed at enhancing the efficacy of existing treatments.
Future Directions
Research is ongoing to further elucidate the full range of biological activities associated with 4'-DemethylHomoharringtonine-13C,d3. Future studies may focus on:
- Mechanistic Studies : Understanding the detailed molecular pathways affected by this compound.
- Combination Therapies : Evaluating its effectiveness when used alongside other chemotherapeutic agents.
- Toxicological Assessments : Comprehensive safety profiles are necessary before clinical applications can be considered.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

